molecular formula C10H11NO4 B2748382 3-(4-Nitrophenoxy)butan-2-one CAS No. 31707-98-9

3-(4-Nitrophenoxy)butan-2-one

Cat. No.: B2748382
CAS No.: 31707-98-9
M. Wt: 209.201
InChI Key: QGSVIIVTOWWDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Nitroaromatic and Ether-Containing Ketone Classes

Nitroaromatic Compounds: These are organic molecules containing one or more nitro groups (-NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical and physical characteristics of the molecule. nih.gov This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution. scielo.br Nitroaromatic compounds are prevalent in various industrial applications, including the synthesis of dyes, pesticides, and explosives. nih.govscielo.br In the realm of medicinal chemistry, many nitroaromatic compounds exhibit a broad spectrum of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities. scielo.brtaylorfrancis.com The biological activity of these compounds is often linked to the bioreduction of the nitro group. scielo.br

Ether-Containing Ketones: This class of compounds is characterized by the presence of both an ether linkage (R-O-R') and a ketone group (C=O). The ether group, while generally unreactive, can influence the solubility and conformational flexibility of the molecule. acs.org The ketone functionality, on the other hand, is a site of rich chemical reactivity, participating in reactions such as nucleophilic addition, condensation, and oxidation-reduction. mdpi.comorganic-chemistry.org Ether-containing ketones are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including natural products and pharmaceuticals. mdpi.com For instance, the reductive etherification of ketones is a common strategy for synthesizing ethers. organic-chemistry.org

The compound 3-(4-Nitrophenoxy)butan-2-one integrates these features, with a 4-nitrophenyl group providing the characteristics of a nitroaromatic compound and the butan-2-one moiety linked via an ether bond. This structure suggests a potential for synergistic or unique properties arising from the interplay of these functional groups.

Overview of General Research Domains for Analogous Structures

Research into compounds with structures analogous to this compound spans several scientific disciplines. The investigation of similar molecules provides a framework for understanding the potential applications and research directions for this specific compound.

Medicinal Chemistry: A primary focus of research on nitroaromatic compounds is their potential as therapeutic agents. scielo.brtaylorfrancis.com For example, nitroaromatic-based prodrugs have been designed to target the hypoxic microenvironment of tumors, such as in glioblastoma. rsc.org The nitro group can be selectively reduced in hypoxic conditions, releasing a cytotoxic agent. rsc.org Similarly, derivatives of compounds like 4-(4-Nitrophenyl)butan-2-ol have been investigated for their antimicrobial and anticancer properties. The structural and functional attributes of related aryl-substituted ketones are often compared to understand the effects of different substituents on biological activity.

Organic Synthesis and Catalysis: Ether-containing ketones and their derivatives are pivotal in the development of new synthetic methodologies. For instance, silyl (B83357) enol ethers, which can be formed from ketones, are important intermediates for creating carbon-carbon bonds in reactions like the Mukaiyama aldol (B89426) addition. wikipedia.org Furthermore, the development of methods for the synthesis of ethers, such as the reductive etherification of ketones, is an active area of research. organic-chemistry.orgnih.gov Chiral variants of related compounds, such as 4-(4-Nitrophenyl)butan-2-ol, have been used as chiral auxiliaries in asymmetric synthesis.

Materials Science: Nitroaromatic compounds are utilized in the creation of functional polymers and nanomaterials. The electronic properties conferred by the nitro group make some of these compounds suitable for applications in materials science, such as in the study of conjugated systems for solar energy conversion.

Rationale for Investigating this compound

The specific structural arrangement of this compound warrants dedicated investigation for several reasons. The presence of both a nitroaromatic system and a ketone-ether moiety suggests a rich chemical landscape and potential for novel applications.

The rationale for its investigation is built upon the following points:

Hybrid Pharmacophore Potential: The molecule combines the structural features of nitroaromatics, known for their diverse biological activities, with a flexible ether-ketone chain. This hybrid structure could lead to novel interactions with biological targets, potentially resulting in new therapeutic agents. Research on related compounds like N-[3-(4-nitrophenoxy)propyl]-2-butanamine oxalate (B1200264) highlights the interest in the bioactivity of molecules containing the nitrophenoxy group. ontosight.ai

Synthetic Utility: The ketone and the aromatic ring are reactive sites that can be further functionalized. The ketone can undergo a variety of transformations, while the nitro group can be reduced to an amine, providing a handle for further synthetic modifications. This makes this compound a potentially versatile building block for the synthesis of more complex molecules.

Probing Structure-Activity Relationships: Studying the chemical and biological properties of this specific isomer, where the phenoxy group is at the 3-position of the butan-2-one chain, can provide valuable insights into structure-activity relationships. Comparing its properties to other isomers, such as those with the phenoxy group at different positions or with different substituents on the phenyl ring, can help in the rational design of molecules with desired characteristics. For example, studies on aryl-substituted 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates have shown that the position and nature of substituents significantly impact their inhibitory potency against certain enzymes. tandfonline.comtandfonline.com

While direct research on this compound is not extensively documented, the established importance of its constituent chemical classes and the demonstrated potential of analogous structures provide a strong impetus for its synthesis and systematic investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)8(2)15-10-5-3-9(4-6-10)11(13)14/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSVIIVTOWWDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 4 Nitrophenoxy Butan 2 One

Established Synthetic Routes and Mechanistic Considerations

The most direct and established route to 3-(4-nitrophenoxy)butan-2-one likely involves the formation of the ether bond as a key step, following the preparation of suitable precursors.

Etherification Reactions for Phenoxy Linkage Formation

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a primary method for creating the phenoxy linkage in this compound. wikipedia.orgtaylorandfrancis.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of 4-nitrophenol (B140041) (4-nitrophenoxide) acts as the nucleophile, attacking an electrophilic carbon on a butan-2-one derivative.

The general reaction is as follows:

Williamson Ether Synthesis for this compound

Key Mechanistic Steps:

Deprotonation of 4-nitrophenol: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. youtube.comjk-sci.com

Nucleophilic Attack: The 4-nitrophenoxide then attacks the carbon atom bearing a suitable leaving group (e.g., a halide such as chlorine, bromine, or iodine) at the 3-position of a butan-2-one molecule. wikipedia.org

Inversion of Stereochemistry: As with all SN2 reactions, if the carbon being attacked is a stereocenter, the reaction proceeds with an inversion of configuration. masterorganicchemistry.com

For this synthesis, the choice of the butan-2-one precursor is crucial. A common and effective electrophile would be a 3-halobutan-2-one, such as 3-bromobutan-2-one or 3-chlorobutan-2-one.

Table 1: Common Reagents and Conditions for Williamson Ether Synthesis

Component Examples Purpose
Phenol (B47542) 4-NitrophenolSource of the aryloxy group
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH)Deprotonates the phenol to form the phenoxide
Alkyl Halide 3-Bromobutan-2-one, 3-Chlorobutan-2-oneProvides the alkyl backbone and the electrophilic site
Solvent Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile (CH₃CN)Provides a medium for the reaction

Ketone Formation Strategies

One common method for the preparation of 3-halobutan-2-ones is the halogenation of butan-2-one. For instance, 3-chlorobutan-2-one can be synthesized by the oxidation of n-butylenes in the presence of palladium and copper chlorides. google.com Another approach involves the direct chlorination of butan-2-one using reagents like sulfuryl chloride (SO₂Cl₂) or by reacting butan-2-one with hydrogen peroxide and hydrochloric acid in the presence of a copper catalyst. chemicalbook.com

The synthesis of 3-bromobutan-2-one can be achieved by the bromination of 2,3-butanediol, which can be sourced in both meso and dl forms, allowing for diastereoselective synthesis of the bromohydrin precursor. researchgate.net

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of this compound, which has a chiral center at the 3-position, requires more advanced strategies. While direct asymmetric synthesis of this specific molecule is not widely reported, several approaches can be envisioned based on established methodologies for related compounds.

Chiral Auxiliary Approach: A chiral auxiliary could be temporarily attached to the butan-2-one precursor to direct the nucleophilic attack of the 4-nitrophenoxide to one face of the molecule, thereby establishing the desired stereochemistry. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: A more modern and efficient approach involves the use of a chiral catalyst. For instance, the enantioselective synthesis of related β-aryloxy alcohols has been achieved through the asymmetric hydrogenation of α-aryloxy aldehydes using chiral ruthenium catalysts. lookchem.com A similar strategy could potentially be adapted for the corresponding ketones. Another relevant catalytic method is the enantioselective synthesis of α-tosyloxy ketones using chiral iodine(III) reagents. acs.org The resulting chiral α-tosyloxy ketone could then serve as a precursor in the Williamson ether synthesis, with the tosylate acting as the leaving group. This would transfer the chirality to the final product.

Exploration of Novel Synthetic Pathways

Beyond the classical approaches, research into more efficient and environmentally friendly synthetic methods is ongoing.

Catalytic Transformations

Recent advancements have led to the development of catalytic versions of the Williamson ether synthesis. One such method involves reacting phenols with alcohols at high temperatures (above 300 °C) in the presence of a catalytic amount of an alkali metal benzoate (B1203000) and phenolate (B1203915). acs.org This process avoids the need for stoichiometric amounts of strong base and the pre-formation of an alkyl halide.

Another catalytic approach is the reductive etherification of alcohols with carbonyl compounds. nih.gov This method could potentially be adapted to synthesize this compound by reacting 4-nitrophenol with a suitable diketone or keto-aldehyde precursor under reductive conditions. Additionally, solid-liquid phase transfer catalysts like polyethylene (B3416737) glycol (PEG400) have been shown to effectively catalyze the etherification of phenols under solvent-free conditions, which could be a viable route for the synthesis of the target molecule. tandfonline.com

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable versions of the Williamson ether synthesis. One "green" approach utilizes weak alkylating agents, such as carboxylic acid esters, at high temperatures, which minimizes the use of hazardous alkyl halides and the production of salt byproducts. acs.org

Another promising green methodology is the use of micellar catalysis. Surfactants can be used to create micelles in water, which act as microreactors to facilitate the reaction between a water-insoluble organic substrate and a water-soluble nucleophile. researchgate.net This approach allows the Williamson ether synthesis to be carried out in an aqueous medium, significantly reducing the reliance on volatile organic solvents. researchgate.netchegg.com

Table 2: Summary of Synthetic Approaches

Approach Method Key Features
Established Routes Williamson Ether SynthesisWell-established, versatile, SN2 mechanism.
Halogenation of Butan-2-oneProvides the key 3-halobutan-2-one precursor.
Stereoselective Approaches Chiral AuxiliariesCovalent attachment of a chiral group to direct the reaction.
Asymmetric CatalysisUse of chiral catalysts to induce enantioselectivity.
Novel Pathways Catalytic Williamson SynthesisHigh temperature, avoids stoichiometric base and alkyl halides.
Reductive EtherificationOne-pot reaction of an alcohol and a carbonyl compound.
Green Chemistry High-Temperature Weak Alkylating AgentsReduces hazardous reagents and byproducts.
Micellar CatalysisEnables the reaction to be performed in water.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound involves modifications at various positions of the parent molecule, including the phenoxy ring and the butanone chain. These synthetic strategies often adapt established chemical reactions to introduce different functional groups and structural motifs, allowing for the exploration of structure-activity relationships in various applications.

A primary approach to generating analogs involves the substitution of the nitro group on the phenyl ring with other electron-withdrawing or electron-donating groups. Similarly, the position of the substituent on the aromatic ring can be varied. Another common modification involves altering the butanone side chain.

Synthesis of Aryloxy-Butan-2-one Analogs with Modified Phenyl Ring Substituents

The synthesis of analogs with different substituents on the phenoxy ring can be achieved through the reaction of a substituted phenol with a suitable butanone derivative. For instance, the synthesis of 3-(4-methoxy-2-nitrophenoxy)butan-2-one involves the reaction of 4-methoxy-2-nitrophenol (B75764) with a 3-halobutan-2-one or a related electrophile. While specific details for this exact synthesis are not prevalent in the provided literature, the general approach follows the Williamson ether synthesis.

Similarly, analogs such as 1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one are synthesized by reacting 4-chlorophenol (B41353) with a brominated derivative of 3,3-dimethyl-butan-2-one in the presence of a base like potassium carbonate in a solvent such as acetone. google.com This method can be adapted to synthesize a wide range of aryloxy-butan-2-one derivatives by varying the substituted phenol.

Synthesis of Analogs with Modified Butanone Chains

Modifications to the butanone chain can lead to a diverse set of structural analogs. For example, the synthesis of 4-substituted 3,3-dimethyl-butan-2-ones has been reported, which can be considered structural analogs with a modified butanone backbone. google.com These compounds can be prepared through various synthetic routes, including the reaction of α-halo ketones with appropriate nucleophiles.

Another class of related compounds are the hydroxy derivatives. For instance, the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) has been accomplished through an aldol (B89426) reaction between p-nitrobenzaldehyde and acetone. semanticscholar.orgresearchgate.netscienceopen.com This reaction can be catalyzed by L-proline, sometimes in aqueous micellar media to promote environmentally friendly conditions. scienceopen.com Although this is a structural isomer and not a direct derivative, the synthetic methodology highlights a key strategy for introducing hydroxyl groups into related butanone structures.

Further modifications can include the introduction of unsaturation. For example, 4-(4-nitrophenyl)but-3-en-2-one (B1336856) is prepared by the condensation of p-nitrobenzaldehyde with acetone in the presence of sodium hydroxide. prepchem.com This α,β-unsaturated ketone represents a key intermediate that could potentially be converted to the saturated analog.

General Synthetic Strategies

A general and modular approach for the synthesis of related 2-substituted chromans involves a three-step sequence that begins with a Heck coupling of allylic alcohols and 2-iodophenols. organic-chemistry.org This is followed by reduction of the resulting ketone and a Mitsunobu cyclization. organic-chemistry.org While this leads to a different class of compounds, the initial Heck coupling to form a ketone intermediate is a versatile method that could be adapted for the synthesis of various phenyl-substituted butanones.

The table below summarizes the synthesis of selected structural analogs and related derivatives.

Compound NamePrecursorsReagents and ConditionsReference
1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one4-chlorophenol, 1-bromo-4-(4-chlorophenoxy)-3,3-dimethyl-butan-2-onePotassium carbonate, acetone, reflux google.com
4-Hydroxy-4-(4-nitrophenyl)butan-2-onep-Nitrobenzaldehyde, AcetoneL-Proline, Aqueous micellar media (CTAB) semanticscholar.orgscienceopen.com
4-(4-nitrophenyl)but-3-en-2-onep-nitrobenzaldehyde, acetone10% Sodium hydroxide, heat prepchem.com
4-(4-methoxyphenyl)-2-butanone4-methoxybenzyl alcoholMulti-step flow synthesis with oxidation, coupling, and reduction catalysts cardiff.ac.uk

Chemical Reactivity and Mechanistic Studies of 3 4 Nitrophenoxy Butan 2 One

Reactions of the Ketone Moiety

The carbonyl group in 3-(4-nitrophenoxy)butan-2-one is a primary site for chemical transformations, susceptible to attack by both nucleophiles and reducing agents, and can also be influenced by oxidizing conditions.

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the carbonyl group is a target for a wide array of nucleophiles. These reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Common nucleophilic addition reactions applicable to the ketone moiety include:

Hydride Addition: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 3-(4-nitrophenoxy)butan-2-ol. The reaction involves the transfer of a hydride ion to the carbonyl carbon docbrown.info.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Cyanide Addition: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) forms a cyanohydrin, 2-cyano-3-(4-nitrophenoxy)butan-2-ol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of ketones. A notable example is the aldol (B89426) condensation, although for this compound, this would typically involve reaction with another enolizable carbonyl compound in the presence of an acid or base catalyst.

Table 1: Examples of Nucleophilic Additions to the Ketone Moiety

NucleophileReagent ExampleProduct Type
Hydride ion (:H⁻)Sodium borohydride (NaBH₄)Secondary alcohol
Alkyl/Aryl carbanionGrignard reagent (CH₃MgBr)Tertiary alcohol
Cyanide ion (:CN⁻)Potassium cyanide (KCN)Cyanohydrin
Phosphorus ylideWittig reagent (Ph₃P=CH₂)Alkene

Oxidative Transformations

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in hot, acidic, or basic solutions. This oxidative cleavage would break the carbon-carbon bonds adjacent to the carbonyl group, yielding carboxylic acids.

The Baeyer-Villiger oxidation is a more specific oxidative transformation where a ketone is converted to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this reaction could potentially yield an acetate ester and a nitrophenoxy-substituted ester, with the regioselectivity depending on the migratory aptitude of the adjacent groups masterorganicchemistry.com.

Reductive Transformations (e.g., Nitro Group Reduction, Carbonyl Reduction)

The reduction of this compound can occur at two primary sites: the carbonyl group and the nitro group. The choice of reducing agent and reaction conditions determines the outcome.

Carbonyl Reduction: As mentioned in section 3.1.1, the ketone can be selectively reduced to a secondary alcohol using hydride reagents like NaBH₄. This transformation is a common and predictable reaction of the carbonyl moiety docbrown.info.

Nitro Group Reduction: The nitro group on the aromatic ring is readily reduced to an amino group (-NH₂) under various conditions masterorganicchemistry.comwikipedia.org. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) masterorganicchemistry.com.

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this reduction masterorganicchemistry.comscispace.com.

It is possible to selectively reduce the nitro group without affecting the ketone, or to reduce both functional groups simultaneously by choosing the appropriate reducing agent and conditions. For instance, catalytic hydrogenation is likely to reduce both the nitro group and the carbonyl group, whereas a metal/acid system might show more selectivity towards the nitro group scispace.com.

Table 2: Selective Reduction Possibilities

Reagent/ConditionFunctional Group ReducedProduct
NaBH₄, MethanolCarbonyl3-(4-Nitrophenoxy)butan-2-ol
Sn/HClNitro3-(4-Aminophenoxy)butan-2-one
H₂, Pd/C (high pressure)Carbonyl and Nitro3-(4-Aminophenoxy)butan-2-ol

Reactivity of the Nitrophenoxy Moiety

The nitrophenoxy group is an activated aromatic system where the electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene ring.

Electrophilic Aromatic Substitutions on the Nitrophenyl Ring

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions msu.edu. The electron-withdrawing nitro group destabilizes the positively charged intermediate (arenium ion) formed during EAS, making the reaction slower compared to unsubstituted benzene. The deactivation is more pronounced at the ortho and para positions relative to the nitro group. Consequently, electrophilic attack will preferentially occur at the meta position.

Nucleophilic Aromatic Substitutions

The presence of a strong electron-withdrawing group like the nitro group, particularly in the para position to a potential leaving group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) youtube.comlibretexts.org. In this compound, the butan-2-one moiety is connected via an ether linkage, and the phenoxy group itself is not a typical leaving group under standard SNAr conditions.

However, if a good leaving group (like a halogen) were present on the ring, especially at the ortho or para position relative to the nitro group, SNAr would be a highly favored reaction pathway. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the substitution libretexts.orglibretexts.org. For this compound as it stands, direct nucleophilic aromatic substitution by displacing the entire phenoxy group is unlikely. Instead, reactions would likely involve the butan-2-one side chain or the nitro group itself.

Reactions at the Ether Linkage

The ether linkage in this compound is generally a stable functional group. wikipedia.org Cleavage of this C-O bond typically requires harsh reaction conditions, such as treatment with strong acids. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comopenstax.org

Acid-Catalyzed Cleavage:

The most common reaction involving the ether linkage is acid-catalyzed cleavage, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgopenstax.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

The subsequent nucleophilic attack by a halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether's substituents. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.comopenstax.org In the case of this compound, the ether is bonded to a secondary carbon on one side and an aryl group on the other.

Due to the stability of a potential secondary carbocation and the presence of a strong nucleophile (I or Br), the cleavage of the alkyl C-O bond is more likely to occur. The aryl C-O bond is significantly stronger and less prone to cleavage. The reaction would likely proceed via a mechanism with some S(_N)1 character, leading to the formation of 4-nitrophenol (B140041) and 3-halobutan-2-one.

A general representation of the acid-catalyzed ether cleavage is as follows:

Reactant Reagent Products
This compound HI or HBr 4-Nitrophenol + 3-Iodo/Bromobutan-2-one

Elucidation of Reaction Mechanisms

To rigorously determine the mechanism of the ether cleavage or other reactions of this compound, several physical organic chemistry techniques could be employed.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a particular C-H (or other) bond is broken in the rate-determining step of a reaction. wikipedia.orgbaranlab.org This is achieved by comparing the rate of reaction of the normal substrate with a substrate that has been isotopically labeled (e.g., replacing hydrogen with deuterium).

For the ether cleavage of this compound, a primary KIE would not be expected for the cleavage of the C-O bond itself. However, if a side reaction involving the cleavage of a C-H bond at the (\alpha) or (\beta) position were the rate-determining step of an alternative pathway (e.g., an elimination reaction), then a primary KIE would be observed.

A hypothetical experiment to probe for an E2 elimination mechanism competing with S(_N)1/S(_N)2 cleavage could involve deuterating the methyl group or the methine group adjacent to the ether linkage.

A hypothetical data table for such a study might look like this:

Substrate Rate Constant (k) KIE (kH/kD) Implication
This compound kH \multirow{2}{*}{~1} C-H bond is not broken in the rate-determining step.
This compound-d3 kD

A KIE value close to 1 would suggest that the C-H bond is not broken in the rate-determining step, which would be consistent with an S(_N)1 or S(_N)2 mechanism for ether cleavage. A significant primary KIE (typically > 2) would indicate that C-H bond cleavage is part of the rate-determining step.

Computational chemistry provides valuable insights into the transition state of a reaction. By modeling the reaction pathway, the geometry and energy of the transition state can be calculated. For the acid-catalyzed ether cleavage of this compound, transition state analysis could help distinguish between a concerted S(_N)2 pathway and a stepwise S(_N)1 pathway.

In a hypothetical S(_N)2 transition state, the incoming nucleophile (halide) and the departing leaving group (protonated 4-nitrophenol) would both be partially bonded to the carbon atom. In contrast, an S(_N)1 pathway would involve a distinct carbocation intermediate and two separate transition states.

The calculated activation energies for the different possible pathways would provide a strong indication of the most likely mechanism.

A hypothetical comparison of calculated activation energies could be presented as follows:

Proposed Mechanism Calculated Activation Energy (kJ/mol)
S(_N)2 Pathway 120
S(_N)1 Pathway 95

In this hypothetical scenario, the lower activation energy for the S(_N)1 pathway would suggest it is the more favorable mechanism.

The direct observation or trapping of reaction intermediates is a powerful method for elucidating a reaction mechanism. For the S(_N)1 cleavage of the ether linkage of this compound, the key intermediate would be a secondary carbocation.

While directly observing a transient carbocation can be challenging, its existence can be inferred through trapping experiments. For example, if the reaction is carried out in the presence of a different nucleophile (e.g., water or an alcohol), the formation of a product derived from the trapping of the carbocation by this nucleophile would provide strong evidence for an S(_N)1 mechanism.

A hypothetical outcome of a trapping experiment could be:

Reaction Conditions Observed Products
HI in anhydrous dioxane 4-Nitrophenol, 3-iodobutan-2-one
HI in aqueous dioxane 4-Nitrophenol, 3-iodobutan-2-one, 3-hydroxybutan-2-one

The formation of 3-hydroxybutan-2-one in the presence of water would support the existence of a carbocation intermediate that can be trapped by water.

Advanced Spectroscopic and Structural Elucidation of 3 4 Nitrophenoxy Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for elucidating the carbon-hydrogen framework of 3-(4-Nitrophenoxy)butan-2-one. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, while two-dimensional (2D) experiments establish connectivity between them.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The 4-nitrophenoxy group will present a characteristic AA'BB' system for the aromatic protons. The protons ortho to the nitro group are anticipated to appear downfield due to the strong electron-withdrawing nature of this group, while the protons ortho to the ether linkage will be slightly more shielded. The aliphatic portion of the molecule will show signals for the methine proton at C3, which is expected to be a quartet due to coupling with the adjacent methyl protons at C4. The methyl protons of the acetyl group at C1 will appear as a singlet, being isolated from other protons.

The ¹³C NMR spectrum will complement the ¹H NMR data, with the carbonyl carbon of the ketone functionality appearing significantly downfield. The aromatic carbons will show distinct signals, with the carbon bearing the nitro group being the most deshielded. The carbon attached to the ether oxygen will also be downfield, while the other aromatic carbons will appear at chemical shifts influenced by their position relative to the substituents. The aliphatic carbons will resonate in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₃)2.1 - 2.3s-
H-3 (CH)4.8 - 5.2q~7
H-4 (CH₃)1.5 - 1.7d~7
H-2', H-6'8.1 - 8.3d~9
H-3', H-5'7.0 - 7.2d~9

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)25 - 30
C-2 (C=O)205 - 210
C-3 (CH)75 - 85
C-4 (CH₃)15 - 20
C-1'160 - 165
C-2', C-6'115 - 120
C-3', C-5'125 - 130
C-4'140 - 145

To unequivocally confirm the atomic connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the methine proton at H-3 and the methyl protons at H-4, confirming the butan-2-one fragment's integrity. longdom.org Correlations between the aromatic protons (H-2'/H-6' with H-3'/H-5') would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and their attached carbons. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~80 ppm, confirming the C3-H3 bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. sdsu.edu Key expected correlations for this compound would include:

A correlation from the H-1 methyl protons to the C-2 carbonyl carbon.

Correlations from the H-3 methine proton to the C-2 carbonyl carbon and the C-4 methyl carbon.

A crucial correlation from the H-3 methine proton to the C-1' aromatic carbon, confirming the ether linkage.

Correlations from the aromatic protons (H-2'/H-6' and H-3'/H-5') to the various aromatic carbons, further confirming their assignments.

Since this compound possesses a stereocenter at the C-3 position, determining its absolute configuration is a critical aspect of its structural elucidation. NMR spectroscopy offers several methods to achieve this. One common approach involves the use of chiral derivatizing agents (CDAs). nih.govresearchgate.net By reacting the chiral ketone with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers will exhibit distinct NMR spectra, with discernible differences in chemical shifts, allowing for the determination of the enantiomeric excess and, in many cases, the assignment of the absolute configuration by comparing the observed shifts to established models for the specific CDA used. Another potential method is the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. nih.govacs.org This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound, with the molecular formula C₁₀H₁₁NO₄, the expected exact mass of the molecular ion [M]⁺• would be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₂NO₄⁺210.0761
[M+Na]⁺C₁₀H₁₁NNaO₄⁺232.0580
[M]⁺•C₁₀H₁₁NO₄⁺•209.0688

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. researchgate.net The analysis of the resulting product ions provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways characteristic of ethers, nitroaromatic compounds, and ketones. jove.commiamioh.edu

One likely fragmentation pathway is the cleavage of the ether bond, which can occur in two ways:

Cleavage of the C3-O bond to generate a 4-nitrophenoxide radical and a butan-2-on-3-yl cation.

Cleavage of the O-C1' bond to produce a 4-nitrophenoxy radical and a butan-2-on-3-oxy cation, or through a rearrangement, leading to the formation of a 4-nitrophenol (B140041) ion.

Another prominent fragmentation pathway is α-cleavage adjacent to the carbonyl group of the butan-2-one moiety. jove.comnptel.ac.in This would involve the loss of a methyl radical to form an acylium ion or the loss of an acetyl radical. The nitro group can also be lost as NO₂ or NO.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 210.0761)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
210.0761139.0393C₄H₇OCleavage of the ether bond and loss of the butanone moiety
210.0761123.0444C₄H₇O₂Cleavage of the ether bond and rearrangement
210.0761167.0706C₃H₃Oα-cleavage of the butanone moiety
210.076172.0441C₆H₅NO₂Cleavage of the ether bond and charge retention on the butanone fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations associated with the carbonyl group, the nitrophenoxy moiety, and the aliphatic butanone backbone.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For saturated aliphatic ketones like butan-2-one, this peak typically appears in the range of 1700-1725 cm⁻¹ docbrown.infolibretexts.orgdocbrown.info. The exact position would be influenced by the electronic effects of the adjacent nitrophenoxy group. In Raman spectroscopy, the carbonyl stretch generally produces a weaker, but still observable, band in the same region.

The presence of the 4-nitrophenoxy group would give rise to several characteristic bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong IR absorptions around 1500-1530 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely result in a moderate to strong band in the 1200-1260 cm⁻¹ range.

The aliphatic portions of the molecule, the methyl and methylene groups of the butanone chain, would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations at lower wavenumbers, typically around 1375-1465 cm⁻¹ echemi.com.

Predicted IR and Raman Data for this compound

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹)
C=O (Ketone) Stretching 1700 - 1725 1700 - 1725
NO₂ (Nitro) Asymmetric Stretching 1500 - 1530 Active
NO₂ (Nitro) Symmetric Stretching 1340 - 1370 Active
Ar-H (Aromatic) Stretching > 3000 > 3000
C=C (Aromatic) Stretching 1400 - 1600 1400 - 1600
C-O-C (Ether) Stretching 1200 - 1260 Active
C-H (Aliphatic) Stretching 2850 - 3000 2850 - 3000

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of now, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, analysis of crystallographic data for structurally related nitrophenyl and nitrophenoxy derivatives allows for a discussion of the potential solid-state conformation and intermolecular interactions.

For instance, studies on various N1-4-nitrophenyl-2-pyrazolines and N-(3-nitrophenyl)cinnamamide reveal common packing motifs driven by intermolecular forces involving the nitro group and other polar functionalities acs.orguned.esmdpi.com. In a hypothetical crystal structure of this compound, it is plausible that the molecule would adopt a conformation that minimizes steric hindrance. The crystal packing would likely be influenced by a combination of dipole-dipole interactions from the carbonyl and nitro groups, as well as weaker C-H···O hydrogen bonds. Pi-stacking interactions between the nitrophenyl rings of adjacent molecules could also play a significant role in stabilizing the crystal lattice. The presence of the chiral center at the C3 position of the butanone chain means the compound can crystallize as a racemate in a centrosymmetric space group or resolve spontaneously into enantiopure crystals in a non-centrosymmetric space group.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating enantiomers if the compound is chiral, as is the case with this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be most effective.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would be most sensitive using a UV-Vis detector, as the nitrophenyl chromophore is expected to have a strong absorbance in the UV region.

For the determination of enantiomeric excess, a chiral stationary phase (CSP) would be required. The choice of the specific CSP would depend on the structure of the analyte, but polysaccharide-based columns are often effective for a wide range of chiral compounds. The mobile phase would typically be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol. The differential interaction of the two enantiomers with the chiral stationary phase would lead to their separation, allowing for the determination of their relative proportions.

Hypothetical HPLC Method Parameters

Parameter Purity Assessment Enantiomeric Excess Determination
Stationary Phase C18 Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Hexane/Isopropanol (isocratic)

| Detector | UV-Vis | UV-Vis |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds ursinus.edu. Given the likely volatility of this compound, GC would be a suitable method for purity assessment. A standard GC analysis would employ a non-polar or moderately polar capillary column (e.g., a polysiloxane-based stationary phase) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The latter (GC-MS) would provide both retention time data for quantification and mass spectral data for structural confirmation.

For the determination of enantiomeric excess by GC, a chiral stationary phase would be necessary. Cyclodextrin-based chiral columns are commonly used for the separation of enantiomers of a variety of compound classes, including ketones. The two enantiomers would exhibit different retention times on the chiral column, allowing for their quantification.

Hypothetical GC Method Parameters

Parameter Purity Assessment Enantiomeric Excess Determination
Stationary Phase Polysiloxane-based (e.g., DB-5) Chiral Stationary Phase (e.g., cyclodextrin-based)
Carrier Gas Helium or Hydrogen Helium or Hydrogen

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

Theoretical and Computational Chemistry Investigations of 3 4 Nitrophenoxy Butan 2 One

Electronic Structure and Molecular Orbital Theory Studies

No specific Density Functional Theory (DFT) calculations for 3-(4-Nitrophenoxy)butan-2-one have been found in the public domain. In general, DFT studies on similar nitroaromatic ketones would likely investigate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties. The distribution of electron density and the molecular electrostatic potential surface would also be of interest to identify electrophilic and nucleophilic sites.

There is no available Natural Bond Orbital (NBO) analysis for this compound. NBO analysis would typically be employed to understand the delocalization of electron density, charge transfer interactions between orbitals, and the nature of the bonding within the molecule. For this compound, analysis of the interactions between the lone pairs of the ether and nitro group oxygens with the aromatic ring and the carbonyl group would be of particular interest.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis and mapping of the energy landscapes of this compound have not been reported. Such a study would involve systematically rotating the rotatable bonds—specifically the C-O-C ether linkage and the C-C bond adjacent to the carbonyl group—to identify the most stable conformers and the energy barriers between them.

Reaction Pathway Modeling and Transition State Calculations

No information is available regarding the modeling of reaction pathways or the calculation of transition states for reactions involving this compound. Theoretical studies in this area could, for example, investigate the mechanisms of nucleophilic attack at the carbonyl carbon or electrophilic substitution on the nitro-substituted aromatic ring.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

There are no published computational predictions of the spectroscopic properties of this compound. Theoretical calculations are often used to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in spectral assignments.

Intermolecular Interactions and Solvent Effects

Computational investigations into the intermolecular interactions and the influence of different solvents on the properties of this compound are not available. Such studies would typically use implicit or explicit solvent models to understand how the polarity of the solvent affects the electronic structure, conformational preferences, and reactivity of the molecule.

Biological Activity of this compound Remains Uncharacterized in Publicly Available Research

Following a comprehensive review of scientific literature and chemical databases, no specific research detailing the biological activities of the chemical compound this compound could be located. While the broader classes of compounds to which it belongs—nitrophenyl ethers and ketones—are known to exhibit a range of biological effects, data specifically pertaining to this compound is absent from the public domain.

The structural features of this compound, which include a nitrophenyl ether group and a butanone core, suggest potential areas for biological investigation. Nitroaromatic compounds, for instance, are a well-studied class of molecules with diverse pharmacological activities, including antimicrobial and anticancer properties. nih.govencyclopedia.pub The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamine intermediates. nih.govmdpi.com These reactive species can induce cellular damage and are often central to the compound's therapeutic or toxic effects. nih.gov

Similarly, ether derivatives are common in pharmacologically active compounds, influencing properties like solubility and the ability to interact with biological targets. mdpi.com Research into various phenyl ether derivatives has revealed activities ranging from antimicrobial to anticancer. mdpi.comfrontiersin.org

However, without direct experimental evidence from in vitro assays, structure-activity relationship (SAR) studies, or cellular screenings for antimicrobial or anticancer efficacy, any discussion of the biological profile of this compound would be purely speculative. The specific arrangement of the nitrophenoxy group on the butanone backbone creates a unique chemical entity whose interactions with biological systems cannot be accurately predicted based solely on its constituent parts.

Detailed scientific inquiry, including the following, would be required to elucidate its potential biological functions:

Exploration of Interactions with Biological Systems Non Clinical Focus

Advanced Applications and Material Science Potential Non Therapeutic/non Dose Specific

Role as a Synthetic Intermediate in Complex Molecule Construction

As a functionalized ketone, 3-(4-Nitrophenoxy)butan-2-one possesses several reactive sites that could theoretically make it a useful synthetic intermediate. The ketone carbonyl group, the ether linkage, and the nitro-aromatic ring are all points for potential chemical modification. Chemical suppliers describe the compound as a "versatile small molecule scaffold," which suggests its intended use as a building block in the synthesis of more complex molecules. Current time information in Dougherty County, US.cymitquimica.com However, specific examples of its incorporation into larger, more complex molecular structures are not documented in peer-reviewed literature.

In a typical context, a synthetic intermediate is a molecule that is a stepping-stone in a multi-step synthesis. The value of an intermediate like this compound would lie in its ability to introduce the nitrophenoxy and butanone fragments into a target molecule. The nitro group, for instance, is a versatile functional group that can be reduced to an amine, transformed into other functionalities via diazotization, or used to activate the aromatic ring for nucleophilic substitution.

Utility as a Chiral Auxiliary or Ligand in Catalysis

The structure of this compound contains a stereocenter at the third carbon position, meaning it can exist as different stereoisomers. This inherent chirality suggests a potential, though undocumented, application as a chiral auxiliary or ligand in asymmetric catalysis.

Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. For this compound to be used in this way, it would first need to be resolved into its separate enantiomers. There is no available research detailing such a resolution or its subsequent use as a chiral auxiliary.

Chiral Ligand: Chiral ligands coordinate to a metal center to form a catalyst that can induce stereoselectivity in a chemical reaction. The oxygen atoms of the ether and ketone groups in this compound could potentially act as coordination sites for a metal. However, no studies have been published that describe the synthesis of metal complexes using this compound as a ligand for catalytic applications.

Applications in Probe Development for Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. The 4-nitrophenyl group is sometimes used in the design of chemical probes due to its spectroscopic properties and its reactivity as a leaving group. In theory, this compound could be investigated for such purposes. For example, the ether linkage could be cleaved by a specific enzyme, releasing 4-nitrophenol (B140041), which is a colored substance that can be detected and quantified by UV-Vis spectroscopy. This would allow the molecule to act as a reporter for enzyme activity. Despite this theoretical potential, there is no published research demonstrating the development or application of this compound as a chemical probe.

Incorporation into Advanced Materials (e.g., polymers, nanomaterials, excluding physical property lists)

The functional groups within this compound present possibilities for its use as a monomer or an additive in the creation of advanced materials.

Polymers: The molecule could potentially be modified to become a monomer for polymerization. For instance, reduction of the nitro group to an amine and subsequent reaction of the ketone could create a molecule with multiple reactive sites capable of forming a polymer backbone.

Nanomaterials: Functionalized organic molecules are often used to coat or modify the surface of nanomaterials to impart specific properties. The aromatic ring and polar functional groups of this compound could allow it to adsorb onto the surface of certain nanomaterials.

Despite these theoretical possibilities, a review of the scientific literature and patent databases reveals no instances of this compound being incorporated into polymers or nanomaterials.

Environmental Fate and Degradation Studies Excluding Safety/toxicity Profiles

Photodegradation Pathways

The presence of a chromophore, the 4-nitrophenoxy group, suggests that 3-(4-nitrophenoxy)butan-2-one is susceptible to photodegradation by sunlight. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons in the molecule, initiating a series of photochemical reactions. For nitroaromatic compounds, two primary photodegradation pathways are generally observed: the cleavage of the ether linkage and reactions involving the nitro group.

In a related compound, 4-nitrooxy-2-butanone, photolysis has been shown to be a highly efficient degradation pathway, with atmospheric lifetimes of just a few hours. This rapid degradation is attributed to the enhanced UV absorption cross-sections and high quantum yields of molecules containing both a carbonyl and a nitrooxy group copernicus.orgcopernicus.org. The primary photodissociation pathway for 4-nitrooxy-2-butanone is the cleavage of the C(O)-C bond copernicus.org. While this compound has a nitrophenoxy group instead of a nitrooxy group, the presence of both the ketone and the nitroaromatic moiety suggests that similar photochemical processes could occur.

The photolysis of ketones can also proceed via α-cleavage, where the bond between the carbonyl group and an adjacent carbon atom is broken, leading to the formation of radical species libretexts.org. In the case of this compound, this could lead to the formation of a 4-nitrophenoxy radical and an acetyl radical. These highly reactive radicals would then participate in further reactions with other molecules in the environment.

Another potential photodegradation pathway involves the nitro group itself. Photoirradiation of α-(2-nitrophenyl)ketones has been shown to result in an intramolecular oxygen transfer from the nitro group to the benzylic position, leading to the formation of cyclic hydroxamates nih.govresearchgate.net. While the nitro group in this compound is at the para position, the potential for photo-induced reactions involving the nitro group remains a plausible degradation route.

The expected photodegradation products of this compound would likely include 4-nitrophenol (B140041), resulting from the cleavage of the ether bond, and various smaller organic molecules from the degradation of the butanone side chain.

Table 1: Potential Photodegradation Pathways and Products of this compound

PathwayDescriptionPotential Products
Ether Bond CleavageHomolytic or heterolytic cleavage of the C-O bond connecting the nitrophenyl ring and the butanone moiety.4-Nitrophenol, butan-2-one radicals
α-CleavageCleavage of the C-C bond adjacent to the carbonyl group.4-Nitrophenoxy radical, acetyl radical
Nitro Group ReactionsPhotoreduction or rearrangement of the nitro group.Aminophenoxy derivatives, cyclic compounds

Biodegradation Mechanisms

The biodegradation of this compound is expected to be carried out by microorganisms capable of metabolizing nitroaromatic compounds and alkyl ketones. Bacteria, in particular, have evolved diverse metabolic pathways to utilize a wide range of organic molecules as sources of carbon and energy nih.govscitechnol.com.

The biodegradation of the aromatic portion of the molecule likely involves initial attacks on the nitro group or the aromatic ring. A common microbial strategy for degrading nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aminophenol would be more susceptible to enzymatic ring cleavage.

Alternatively, microorganisms may employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. This diol can then undergo ring cleavage, breaking down the aromatic structure into aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle nih.gov.

The butanone side chain is also subject to microbial degradation. The metabolism of ketones can be initiated by an oxygenase enzyme that inserts an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by an esterase into an alcohol and a carboxylic acid nih.gov. For instance, an Arthrobacter species has been shown to metabolize acetophenone (B1666503) via an oxygen-insertion reaction to form phenyl acetate, which is then hydrolyzed nih.gov. A similar pathway could be involved in the degradation of the butanone moiety of this compound.

Table 2: Potential Biodegradation Mechanisms for this compound

Microbial ProcessTarget MoietyEnzymatic ActionIntermediate Products
Nitroreduction4-Nitrophenyl groupNitroreductases4-Aminophenoxybutan-2-one
Aromatic Ring Cleavage4-Nitrophenyl groupDioxygenasesCatechol derivatives
Baeyer-Villiger OxidationButan-2-one side chainMonooxygenasesEster intermediates
Ester HydrolysisEster intermediatesEsterases4-Nitrophenol, acetic acid

Hydrolytic Stability

The hydrolytic stability of this compound is primarily dependent on the reactivity of the ether linkage connecting the 4-nitrophenyl group to the butanone chain. The rate of hydrolysis is influenced by factors such as pH and temperature.

While specific data for this compound is not available, a study on the "Rate of Hydrolysis of 4-(p-Nitrophenoxy)-2-Butanone by Amine Base" provides valuable insight wustl.edu. This compound is a structural isomer of this compound, with the only difference being the position of the ether linkage on the butanone chain. The title of this study suggests that the compound undergoes hydrolysis, particularly in the presence of a base.

The presence of the electron-withdrawing nitro group on the aromatic ring can influence the stability of the ether linkage. In the case of 4-nitrophenyl esters, the hydrolysis is significantly faster than for unsubstituted phenyl esters due to the stabilization of the resulting phenolate (B1203915) anion. A similar electronic effect could be at play in this compound, making the ether linkage more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, especially under neutral to alkaline conditions.

The probable mechanism for the hydrolysis of the ether bond would involve the nucleophilic attack of a water molecule or a hydroxide ion on the carbon atom of the butanone chain attached to the oxygen atom, leading to the cleavage of the C-O bond and the formation of 4-nitrophenol and 3-hydroxybutan-2-one.

Table 3: Factors Influencing the Hydrolytic Stability of this compound

FactorInfluence on Hydrolysis RateExpected Products
pHIncreased rate under alkaline conditions due to the higher concentration of the stronger nucleophile, OH-.4-Nitrophenol, 3-Hydroxybutan-2-one
TemperatureIncreased rate with increasing temperature, as with most chemical reactions.4-Nitrophenol, 3-Hydroxybutan-2-one
Electron-withdrawing groupsThe 4-nitro group is expected to increase the susceptibility of the ether linkage to nucleophilic attack.4-Nitrophenol, 3-Hydroxybutan-2-one

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for α-aryloxy ketones often involve multi-step processes that may rely on harsh conditions or expensive catalysts. Future research should prioritize the development of green and economically viable synthetic pathways to 3-(4-Nitrophenoxy)butan-2-one.

Key Research Objectives:

Catalytic Systems: Investigation into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could provide more sustainable alternatives to precious metal catalysts. mdpi.com Electrocatalytic and bio-electrocatalytic hybrid systems are also emerging as environmentally benign options for ketone synthesis. mdpi.com

One-Pot Syntheses: Designing one-pot reaction sequences that minimize intermediate purification steps would enhance efficiency and reduce solvent waste. Methodologies like a one-pot epoxidation, arylsulfonic acid displacement, and oxidation sequence used for related compounds could be adapted. researchgate.net

Alternative Reagents: Exploring the use of diaryliodonium salts as arylating agents in the presence of suitable bases or catalysts could offer a direct route for the α-arylation of ketones. mdpi.com

Photoredox Catalysis: Visible-light-induced methods, which have been successfully used for the α-arylation of ketones with aryl halides, present a mild and efficient synthetic strategy. nih.gov

A comparative table of potential synthetic approaches is presented below.

Synthetic Strategy Potential Advantages Key Challenges Relevant Precursors
Williamson Ether SynthesisWell-established, versatileRequires strong base, potential for side reactions3-Halobutan-2-one, 4-Nitrophenol (B140041)
Buchwald-Hartwig AminationHigh functional group tolerancePalladium catalyst cost, ligand sensitivity3-Hydroxybutan-2-one, 1-Fluoro-4-nitrobenzene
Chan-Lam CouplingMild reaction conditionsBoronic acid availability, potential for homocoupling3-Oxobutan-2-ylboronic acid, 4-Nitrophenol
Photoredox CatalysisMild conditions, high efficiencySubstrate scope limitations, photocatalyst costButan-2-one, 1-Halo-4-nitrobenzene

Discovery of Novel Reactivity Patterns

The ketone, ether linkage, and nitro group in this compound suggest a rich and largely unexplored reactivity profile.

Areas for Exploration:

Rearrangement Reactions: Investigating the potential for this compound to undergo acid- or base-catalyzed rearrangements, similar to the α-ketol rearrangement, could lead to novel molecular scaffolds. wikipedia.org The stability of the resulting products would be a key thermodynamic driver. wikipedia.org

C-C Bond Cleavage: Transition metal-catalyzed C-C bond cleavage presents a powerful tool for molecular reconstruction. nih.gov Exploring reactions that cleave the Ar-O or C-C bonds within the butanone moiety could lead to valuable synthetic intermediates.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 3-(4-Aminophenoxy)butan-2-one, a precursor for synthesizing polymers, dyes, or biologically active heterocycles.

Reactions at the α-Carbon: The α-carbon of the ketone is susceptible to a variety of reactions, including further functionalization through alkylation or condensation reactions, providing pathways to more complex molecules.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry and machine learning offer powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental efforts. acs.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict spectroscopic properties (NMR, IR), thermodynamic stability, and electronic structure. ulster.ac.uknih.gov This can help in understanding reaction mechanisms and predicting sites of reactivity.

Machine Learning (ML) Models: ML models, trained on large reaction databases, can predict the outcomes of potential reactions, helping to identify promising synthetic routes and novel reactivity patterns. acs.orgmit.edu These models can move chemical kinetics from being postdictive to predictive. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or potential binding partners in biological systems.

The table below outlines key properties of a related compound, raspberry ketone, that have been successfully predicted using computational methods, suggesting a similar approach could be applied to this compound. ulster.ac.uknih.gov

Property Computational Method Predicted Value (Raspberry Ketone)
Enthalpy of FormationccCA-CBS-2-299.4 ± 0.17 kJ·mol⁻¹
pKaTPSS/def2-TZVP & M06-2X/def2-TZVPP9.95
log DTPSS/def2-TZVP & M06-2X/def2-TZVPP1.84
Formal Electrode Potential-1.29 V (vs SHE at pH 7.4)

Exploration of Undiscovered Biological Interactions (in vitro)

The presence of a nitrophenyl group suggests that this compound could exhibit interesting biological activities, as nitroaromatic compounds are known to have a wide range of effects. nih.gov

Potential In Vitro Screening Targets:

Antimicrobial Activity: Many nitro compounds are toxic to microorganisms due to redox reactions within the cells. nih.gov Screening against a panel of bacteria and fungi could reveal potential antimicrobial properties. For instance, a related compound, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, has shown activity against Aspergillus flavus and Fusarium graminearum. researchgate.net

Anticancer Activity: The nitro group can enhance the antitumoral effect of some molecules. nih.gov In vitro assays using various cancer cell lines could identify potential cytotoxic or cytostatic effects. Nitro-benzoxadiazole compounds, for example, have been found to activate the epidermal growth factor receptor (EGFR) in cancer cells. nih.gov

Enzyme Inhibition: The compound could be screened against a variety of enzymes. For example, nitro-substituted benzamide (B126) derivatives have shown inhibitory capacity on nitric oxide production in macrophages, indicating anti-inflammatory potential. researchgate.net

Hypoxia-Activated Prodrug Potential: Nitroaromatic compounds can be bioreductively activated under hypoxic conditions, a characteristic of solid tumors. mdpi.com This makes them candidates for development as hypoxia-activated prodrugs.

Integration into Multi-Component Systems and Hybrid Materials

The functional groups of this compound make it a candidate for incorporation into polymers and hybrid materials, potentially imparting unique properties.

Emerging Opportunities:

Polymer Additives: The compound could be explored as an additive in polymer composites. Ketones have been shown to influence the mechanical properties of resin composites, acting as cross-linking agents to increase strength and resilience. nih.gov

Hybrid Organic-Inorganic Materials: Hybrid materials that combine organic and inorganic components at a molecular level can exhibit novel characteristics. mitomaterials.com The polar nature of the nitro and keto groups could facilitate interactions with inorganic components like silsesquioxanes or metal oxides, leading to materials with enhanced thermal stability or mechanical performance. mdpi.com

Functional Coatings: After reduction of the nitro group, the resulting amino-functionalized molecule could be grafted onto surfaces or integrated into polymer backbones to create functional coatings with specific adhesive or reactive properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Nitrophenoxy)butan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Nitration of a phenoxy precursor (e.g., 4-nitrophenol) followed by nucleophilic substitution with a butanone derivative. Alternatively, direct coupling of 4-nitrophenol to a ketone backbone via Mitsunobu or Williamson ether synthesis .
  • Step 2 : Optimize solvent choice (e.g., DMF for polar aprotic conditions), base (K₂CO₃), and temperature (60–80°C for 12–24 hours) to enhance nucleophilic displacement efficiency .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm the nitrophenoxy group (aromatic protons at δ 7.5–8.5 ppm, carbonyl at δ 200–210 ppm) and butanone backbone (methyl groups at δ 2.1–2.3 ppm) .
  • IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation .
  • Storage : Keep in a cool, dry place away from reducing agents (nitro groups are redox-sensitive) .
  • Disposal : Neutralize with alkaline hydrolysis (NaOH/ethanol) before disposal as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

  • Methodology :

  • Comparative Analysis : Run control experiments with analogous compounds (e.g., 4-nitrophenol derivatives) to identify artifacts or impurities .
  • DFT Calculations : Simulate NMR shifts using density functional theory to cross-validate experimental data .
  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals and confirm connectivity .

Q. What mechanisms explain the reactivity of the nitro group in this compound under catalytic hydrogenation?

  • Methodology :

  • Reduction Pathways : Use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce nitro to amine. Monitor intermediates via TLC or in situ IR .
  • Kinetic Studies : Vary catalyst loading (5–10 wt%) and solvent (EtOH vs. THF) to assess rate dependence on proton availability .
  • Side Reactions : Mitigate over-reduction (e.g., ketone to alcohol) by controlling H₂ pressure and reaction time .

Q. How does this compound interact with biological targets, and what computational tools can predict its binding affinity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) via the nitro group’s electron-withdrawing effects .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-protein complexes in aqueous environments .
  • In Vitro Validation : Test inhibitory activity against target proteins (IC₅₀ assays) and correlate with computational predictions .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Methodology :

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., nitroso derivatives) to identify bottlenecks .
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer in exothermic nitration steps .
  • DoE Optimization : Apply design of experiments (DoE) to screen variables (temperature, stoichiometry) and identify critical factors .

Key Research Challenges

  • Stereochemical Effects : The nitro group’s planar geometry may limit chiral resolution in derivatives; consider asymmetric synthesis with chiral auxiliaries .
  • Environmental Stability : Nitro compounds are prone to photodegradation; evaluate stability under UV light for material science applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.